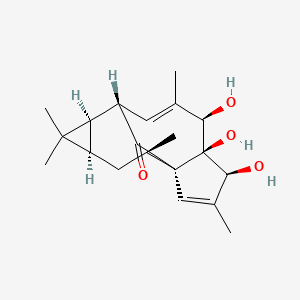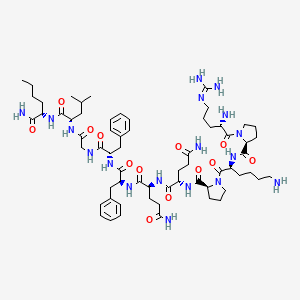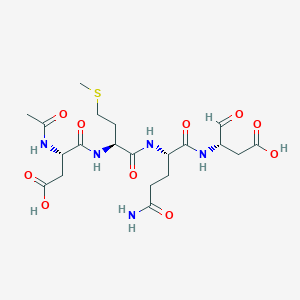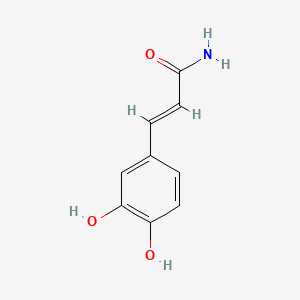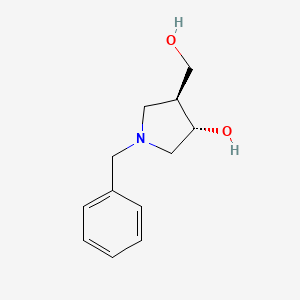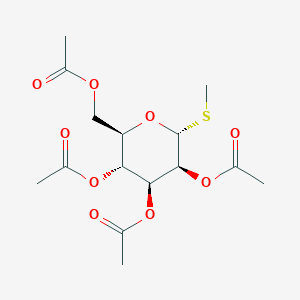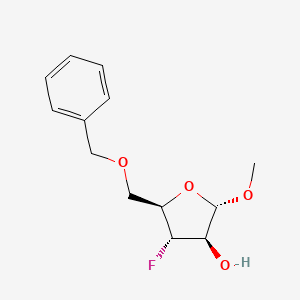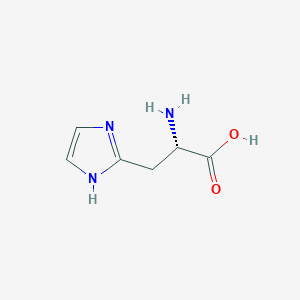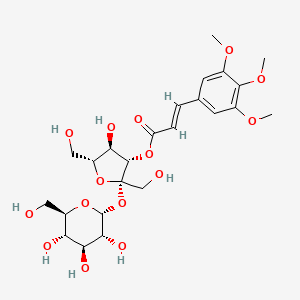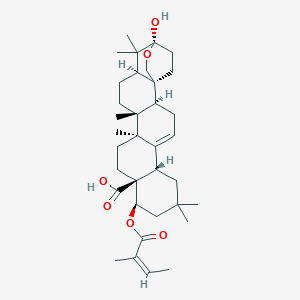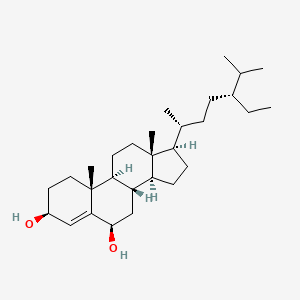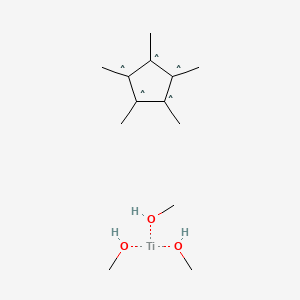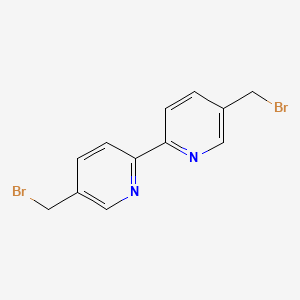
(R)-Methyl 2-(pyrrolidin-2-YL)acetate
Vue d'ensemble
Description
“®-Methyl 2-(pyrrolidin-2-YL)acetate”, also known as MPA, is an intermediate in the synthesis of various chemicals such as pyrrolidine and other organic compounds. It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .
Synthesis Analysis
The synthesis of “®-Methyl 2-(pyrrolidin-2-YL)acetate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“®-Methyl 2-(pyrrolidin-2-YL)acetate” has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . It is highly soluble with a solubility of 1360.0 mg/ml .Applications De Recherche Scientifique
- This compound is a chiral building block , which means it can be used in the synthesis of other complex molecules. It’s often used in various chemical syntheses .
- The exact applications, methods, and results would depend on the specific context of the research .
- There’s a study that used a similar compound in the flow synthesis of 2-Methylpyridines . This process is more efficient and greener than conventional batch reaction protocols .
- The reaction proceeded with a high degree of selectivity, producing α-methylated pyridines .
- The products were obtained in very good yields and were suitable for further use without additional work-up or purification .
Chemical Synthesis
Flow Synthesis of 2-Methylpyridines
Safety And Hazards
The safety data sheet for “®-Methyl 2-(pyrrolidin-2-YL)acetate” indicates that it should be handled under an inert atmosphere and stored at 2-8°C . It has a hazard statement of H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(2R)-pyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQOWGPBRKRAOW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(pyrrolidin-2-YL)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



